REACTION_CXSMILES
|
S(Cl)(Cl)=O.[O:5]([C:12]1[CH:13]=[CH:14][C:15]([CH:18]=[N:19]O)=[N:16][CH:17]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[O:5]([C:12]1[CH:13]=[CH:14][C:15]([C:18]#[N:19])=[N:16][CH:17]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1
|
Name
|
reagent
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Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
5-phenoxy-2-pyridinecarboxaldehyde oxime
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=CC(=NC1)C=NO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the initial exothermic reaction subsides
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Type
|
TEMPERATURE
|
Details
|
the solution is refluxed 30 minutes
|
Duration
|
30 min
|
Type
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CONCENTRATION
|
Details
|
The solution is concentrated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in 200 ml dichloromethane
|
Type
|
WASH
|
Details
|
is washed until neutral with dilute ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
The organic solution is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=CC(=NC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |